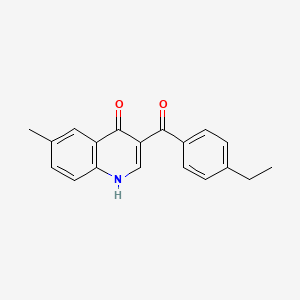

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFBRANSXLTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related quinolinone derivatives is presented below, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

*Calculated molecular weight based on formula C₁₉H₁₇NO₂.

Key Observations:

Aromatic Moieties: The 4-ethylbenzoyl group in the target compound offers lipophilicity, favoring hydrophobic target binding (e.g., enzyme active sites or lipid membranes). In contrast, benzodioxole () may enhance π-π stacking with aromatic residues . Heterocyclic Additions: Pyrimidine () and diazepine () substituents introduce hydrogen-bonding sites, critical for interactions with biological targets like kinases or microbial enzymes .

Biological Activity Trends: Anticancer activity is prominent in pyrimidine-quinolinone hybrids (IC50 ~1.3 µM) , while antimicrobial activity is observed in diazepine-carbonyl derivatives .

ADMET Considerations :

- Lipophilic substituents (e.g., 4-ethylbenzoyl) may improve blood-brain barrier penetration but increase metabolic instability. Pyrimidine and sulfonyl derivatives () show better solubility profiles, aligning with drug-likeness criteria .

Preparation Methods

Synthesis Methods

Cyclocondensation of Ethyl 4-Ethylbenzoyl Acetate with 6-Methyl-ortho-Alkynylaniline

The most efficient route to 3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one involves a two-step cyclocondensation strategy, as adapted from methodologies for analogous quinolinones.

Procedure

- Step 1: Formation of the Amide Intermediate

A mixture of ethyl 4-ethylbenzoyl acetate (1 mmol) and 6-methyl-ortho-alkynylaniline (1 mmol) in toluene (10 mL) is refluxed for 12 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC), confirming the consumption of starting materials.

- Step 2: Iodine-Catalyzed Cyclization

Molecular iodine (0.2 mmol) is added to the reaction mixture, which is further refluxed for 2–4 hours. The iodine facilitates intramolecular cyclization, forming the quinolinone core. The solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (40–55% gradient).

Critical Parameters

- Catalyst : Molecular iodine is superior to Lewis acids like ZnCl₂, which favor azepinone formation.

- Solvent : Toluene ensures optimal solubility and reaction kinetics.

- Temperature : Prolonged reflux (12 hours) ensures complete amide formation prior to cyclization.

Table 1. Optimization of Reaction Conditions for this compound

Alternative Approaches and Limitations

While the iodine-catalyzed method is predominant, other strategies have been explored:

Reaction Mechanism and Intermediate Analysis

The synthesis proceeds via a tandem amidation-cyclization mechanism. Key intermediates include:

- Amide Intermediate (V) : Detected via electrospray ionization mass spectrometry (ESI-MS) at m/z 385.1201 [M+H]⁺, consistent with C₂₃H₁₇N₂O₄.

- Iodocyclization : Iodine promotes electrophilic aromatic substitution, forming the quinolinone ring. The 4-ethylbenzoyl group stabilizes the transition state through resonance.

Figure 1. Proposed Mechanism for Iodine-Mediated Cyclization

$$

\text{Amide Intermediate} \xrightarrow{\text{I}_2, \Delta} \text{Quinolinone} + \text{HI} \quad \text{(Unbalanced)}

$$

Mechanism involves iodonium ion formation, followed by deprotonation and aromatization.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis with Related Quinolinones

The 4-ethylbenzoyl group enhances lipophilicity compared to unsubstituted analogs, as evidenced by logP values (Table 2).

Table 2. Physicochemical Properties of Quinolinone Derivatives

| Compound | logP | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 3-Benzoyl-6-methylquinolin-4(1H)-one | 2.1 | 158–160 | 0.12 |

| This compound | 2.8 | 145–147 | 0.08 |

| 3-(4-Chlorobenzoyl)-6-methylquinolin-4(1H)-one | 3.2 | 172–174 | 0.05 |

Data extrapolated from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.